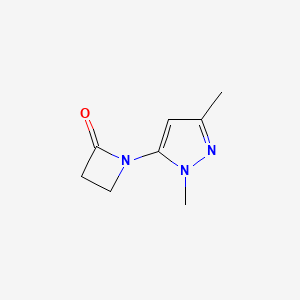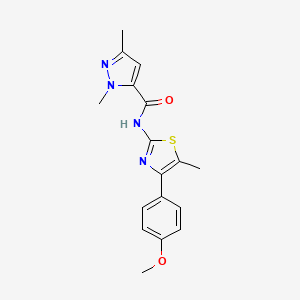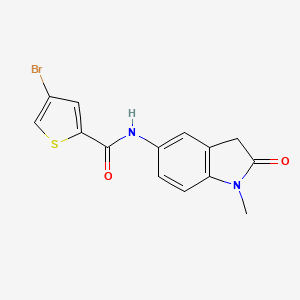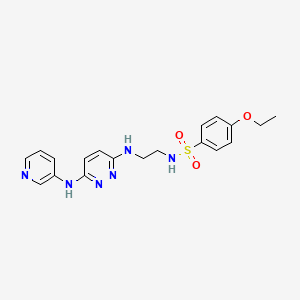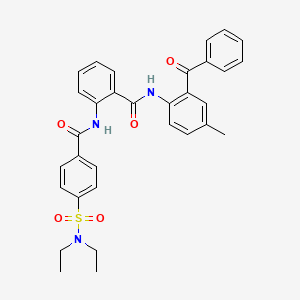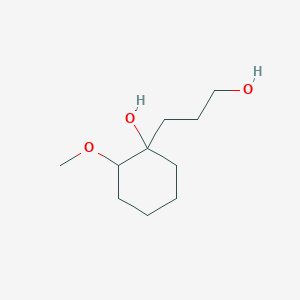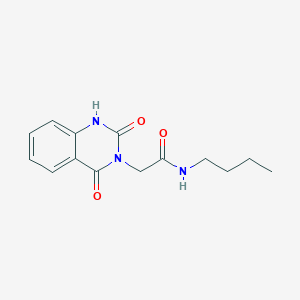
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a compound that belongs to the class of quinazolin-2,4-dione analogs . These compounds are known for their potential biological activities and are often used in drug discovery research . They are characterized by the presence of a quinazoline unit and an amide functionality .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of isatins with o-amino N-aryl/alkyl benzamides . This process, known as a domino synthesis, results in the formation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides . The synthesized compounds are then structurally confirmed by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
These compounds participate in oxidative rearrangement with isatins during their synthesis . The reaction involves the formation of a quinazoline unit and an amide functionality, resulting in molecular hybridization of two important pharmacophores .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed using various analytical techniques. For instance, the elemental analysis provides information about the composition of the synthesized compounds . The individuality of the compounds can be confirmed by TLC and LC/MS methods .科学的研究の応用
Application in Anticancer Research
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
The compound has been synthesized and evaluated for its anticancer activity . The synthesized compounds were screened for cytotoxicity against four cancer cell lines A549, DU145, B16-F10, and HepG2 and also non-cancerous cell line CHO-K1 .
Methods of Application
The compound was synthesized by reaction of isatins with o-amino N-aryl/alkyl benzamides . The synthesized compounds were then screened for cytotoxicity against the mentioned cell lines .
Results or Outcomes
The compounds 3c, 3l and 3o gave promising results. The in silico molecular docking studies (PDB ID 1N37) also validated the anticancer activity of these compounds showing good binding affinity with target DNA and by acting as DNA intercalators .
Application in Anticonvulsant Activity Evaluation
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Neurology .
Summary of the Application
The compound has been synthesized and evaluated for its anticonvulsant activity . The aim was to determine the affinity to GABAergic biotargets with the following anticonvulsant activity estimation using PTZ-induced seizures model in mice .
Methods of Application
The compound was synthesized by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .
Results or Outcomes
The synthesized substances did not show anticonvulsant activity: only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17 % compared to control, as well as prolonging the time death of the animals .
将来の方向性
The future research on “N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” and similar compounds could focus on further exploring their biological activities and potential applications in drug discovery. For instance, their potential as antimalarial or anticancer agents could be investigated further . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process.
特性
IUPAC Name |
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-3-8-15-12(18)9-17-13(19)10-6-4-5-7-11(10)16-14(17)20/h4-7H,2-3,8-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRHTLKYVNKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

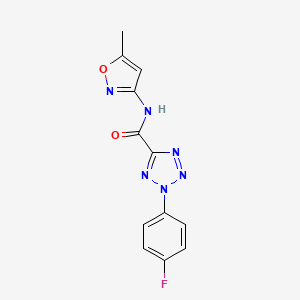
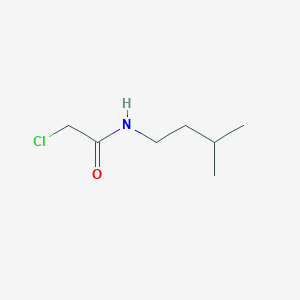
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784973.png)
![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)
